molecular formula C13H7Cl2NO B6381575 2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% CAS No. 1262002-68-5

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95%

Cat. No. B6381575
CAS RN: 1262002-68-5
M. Wt: 264.10 g/mol
InChI Key: WLKCUJGVNGINJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% (2C4C3CPP) is a compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of other compounds. 2C4C3CPP has a wide range of biochemical and physiological effects that make it a valuable tool for researchers.

Mechanism of Action

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and other physiological processes. By blocking the activity of COX-2, 2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in immune system responses. In addition, 2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% has been shown to inhibit the growth of cancer cells and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It is also non-toxic and has a low potential for side effects. However, it is important to note that 2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% is not approved for use in humans, and it should only be used in laboratory experiments under the supervision of a qualified scientist.

Future Directions

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% has a wide range of potential future applications. It could be used to develop new drugs that target specific diseases or conditions. It could also be used to develop new materials, such as polymers or dyes. In addition, it could be used to study the biochemical and physiological effects of other compounds, such as natural products or synthetic molecules. Finally, it could be used to develop new methods for synthesizing compounds.

Synthesis Methods

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with thionyl chloride in a solvent such as dichloromethane or chloroform. This reaction results in the formation of the chloroformate ester of 4-chloro-3-cyanophenol. The second step involves the reaction of the chloroformate ester with 2-chlorophenol in a solvent such as dichloromethane or chloroform. This reaction yields 2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% as the product.

Scientific Research Applications

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol, 95% is used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. It is also used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-1-8(5-10(11)7-16)9-2-4-13(17)12(15)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCUJGVNGINJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686045
Record name 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-chloro-3-cyanophenyl)phenol

CAS RN

1262002-68-5
Record name 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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